molecular formula C19H22N2O B12403292 (19Z)-Normacusine B

(19Z)-Normacusine B

Cat. No.: B12403292
M. Wt: 294.4 g/mol
InChI Key: VXTDUGOBAOLMED-FFMDXNROSA-N
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Description

(19Z)-Normacusine B is a naturally occurring alkaloid compound found in certain plant species It is known for its complex molecular structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (19Z)-Normacusine B typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may include steps such as cyclization, reduction, and functional group transformations. Reaction conditions often require precise temperature control, pH adjustments, and the use of solvents to facilitate the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(19Z)-Normacusine B can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can occur, where certain atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(19Z)-Normacusine B has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential use as a building block in organic synthesis.

    Biology: Researchers investigate its biological activities, including potential antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: this compound may have applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (19Z)-Normacusine B involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

(19Z)-Normacusine B can be compared with other similar alkaloid compounds, such as:

  • Normacusine A
  • Normacusine C
  • Normacusine D

Uniqueness

What sets this compound apart from similar compounds is its unique molecular structure and specific biological activities

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[(1S,12S,13R,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15+,17-,18-/m0/s1

InChI Key

VXTDUGOBAOLMED-FFMDXNROSA-N

Isomeric SMILES

C/C=C/1\CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO

Origin of Product

United States

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